molecular formula C20H18N2O4 B15108898 Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate

Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate

Cat. No.: B15108898
M. Wt: 350.4 g/mol
InChI Key: IGRDEIMEQNQMAF-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-methoxybenzoyl)amino]benzoate
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(3-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate stands out due to its specific combination of a quinoline core and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-[(3-methoxybenzoyl)amino]-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C20H18N2O4/c1-12-9-18(22-19(23)13-5-4-6-15(10-13)25-2)16-11-14(20(24)26-3)7-8-17(16)21-12/h4-11H,1-3H3,(H,21,22,23)

InChI Key

IGRDEIMEQNQMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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